3-[(4-chlorophenyl)sulfonyl]-1-cyclopropyl-4,5-dimethyl-1H-pyrrol-2-amine
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Overview
Description
3-(4-CHLOROBENZENESULFONYL)-1-CYCLOPROPYL-4,5-DIMETHYL-1H-PYRROL-2-AMINE is a complex organic compound characterized by its unique structure, which includes a chlorobenzenesulfonyl group, a cyclopropyl group, and a dimethylpyrrolamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-CHLOROBENZENESULFONYL)-1-CYCLOPROPYL-4,5-DIMETHYL-1H-PYRROL-2-AMINE typically involves multiple steps, starting with the preparation of the key intermediates. One common route involves the reaction of 4-chlorobenzenesulfonyl chloride with cyclopropylamine to form the sulfonamide intermediate. This intermediate is then subjected to further reactions to introduce the dimethylpyrrolamine moiety.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The use of continuous flow reactors and other advanced technologies can also enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(4-CHLOROBENZENESULFONYL)-1-CYCLOPROPYL-4,5-DIMETHYL-1H-PYRROL-2-AMINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The chlorobenzene ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Halogenated or nitrated derivatives of the compound.
Scientific Research Applications
3-(4-CHLOROBENZENESULFONYL)-1-CYCLOPROPYL-4,5-DIMETHYL-1H-PYRROL-2-AMINE has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor for specialty chemicals.
Mechanism of Action
The mechanism of action of 3-(4-CHLOROBENZENESULFONYL)-1-CYCLOPROPYL-4,5-DIMETHYL-1H-PYRROL-2-AMINE involves its interaction with specific molecular targets. The sulfonyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The cyclopropyl and dimethylpyrrolamine groups may enhance the compound’s binding affinity and specificity for its targets.
Comparison with Similar Compounds
Similar Compounds
- 4-Chlorobenzenesulfonyl isocyanate
- 4-Chlorobenzenesulfonyl chloride
- 3-Chlorobenzenesulfonyl chloride
Uniqueness
3-(4-CHLOROBENZENESULFONYL)-1-CYCLOPROPYL-4,5-DIMETHYL-1H-PYRROL-2-AMINE is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. The presence of the cyclopropyl group, in particular, can influence the compound’s reactivity and stability, setting it apart from other similar compounds.
Properties
Molecular Formula |
C15H17ClN2O2S |
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Molecular Weight |
324.8 g/mol |
IUPAC Name |
3-(4-chlorophenyl)sulfonyl-1-cyclopropyl-4,5-dimethylpyrrol-2-amine |
InChI |
InChI=1S/C15H17ClN2O2S/c1-9-10(2)18(12-5-6-12)15(17)14(9)21(19,20)13-7-3-11(16)4-8-13/h3-4,7-8,12H,5-6,17H2,1-2H3 |
InChI Key |
CIJNWLUFCVDALZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N(C(=C1S(=O)(=O)C2=CC=C(C=C2)Cl)N)C3CC3)C |
Origin of Product |
United States |
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